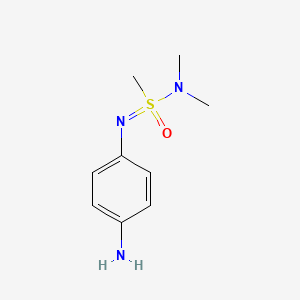
N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-aminophenyl compounds . These compounds often have a benzene ring with an amino group attached, which can participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide” are not available, similar compounds are often synthesized through reactions involving amines . For example, 4-Amino-N-(4-aminophenyl)benzamide can be synthesized from 4-nitrobiphenyl .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-Amino-N-(4-aminophenyl)benzamide, has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the amino group. For example, sulfacetamide, a compound with a similar structure, has been studied for its effect on the corrosion products formed on carbon steel surface in hydrochloric acid solution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-Amino-N-(4-aminophenyl)benzamide, include a molecular weight of 227.27, and it is typically a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Catalyst-Free Room-Temperature Self-Healing Elastomers
- Research Focus : The study by Rekondo et al. (2014) explores the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without the need for catalysts or external intervention.
- Source : Rekondo et al., 2014
- Research Focus : Zmijewski et al. (2006) discuss the application of biocatalysis in drug metabolism, specifically using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound. This study highlights the role of microbial-based biocatalytic systems in producing sufficient amounts of mammalian metabolites for structural characterization.
- Source : Zmijewski et al., 2006
- Research Focus : A series of studies by Fang et al. (2002), Watari et al. (2004), and Guo et al. (2002) have focused on the synthesis of novel sulfonated polyimides, derived from diamine monomers like 4,4‘-diaminodiphenyl ether-2,2‘-disulfonic acid. These materials are being explored for their application in fuel cells, particularly for their proton conductivity and water stability.
- Sources :
- Research Focus : Gobis et al. (2012) synthesized a series of novel phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides with significant antimicrobial activities. These compounds offer potential applications in the development of new antimicrobial agents.
- Source : Gobis et al., 2012
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide” are not available, research into similar compounds continues to be an active area of study. For example, porphyrin functionalized reduced graphene oxide (rGO) hybrids are being explored for their potential in ultrasensitive biochemical and clinical assays .
Eigenschaften
IUPAC Name |
4-[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-12(2)14(3,13)11-9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOKWWUUHXMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC1=CC=C(C=C1)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090926-86-4 |
Source


|
| Record name | N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2944772.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)
![3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2944777.png)
![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)
![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)


![tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B2944787.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2944791.png)

